3,6,9,12,15-Pentaoxahexacosan-1-ol

Catalog No.
S14267443
CAS No.
92691-26-4
M.F
C21H44O6
M. Wt
392.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6,9,12,15-Pentaoxahexacosan-1-ol

CAS Number

92691-26-4

Product Name

3,6,9,12,15-Pentaoxahexacosan-1-ol

IUPAC Name

2-[2-[2-[2-(2-undecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C21H44O6

Molecular Weight

392.6 g/mol

InChI

InChI=1S/C21H44O6/c1-2-3-4-5-6-7-8-9-10-12-23-14-16-25-18-20-27-21-19-26-17-15-24-13-11-22/h22H,2-21H2,1H3

InChI Key

CKWBDGZSZXLHRJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOCCOCCOCCOCCOCCO

3,6,9,12,15-Pentaoxahexacosan-1-ol is a polyether compound characterized by its long-chain structure consisting of five ether linkages and a terminal alcohol group. Its chemical formula is C21H44O6C_{21}H_{44}O_{6} and it has a molecular weight of 394.58 g/mol. This compound is part of a broader class of polyether alcohols, which are known for their unique properties, including low toxicity and good solubility in various solvents. The compound's structure features a linear arrangement of carbon atoms interspersed with oxygen atoms, contributing to its hydrophilic nature while maintaining hydrophobic characteristics due to the long carbon chain.

Typical of alcohols and ethers. These include:

  • Esterification: Reacting with acids to form esters.
  • Etherification: Formation of ethers through reactions with alkyl halides.
  • Oxidation: Conversion to aldehydes or ketones under strong oxidizing conditions.
  • Dehydration: Under acidic conditions, it can undergo dehydration to form alkenes.

These reactions highlight the compound's versatility in synthetic organic chemistry.

  • Antimicrobial Activity: Polyether compounds can show effectiveness against various bacteria and fungi.
  • Surfactant Properties: Due to their amphiphilic nature, they may reduce surface tension and act as emulsifiers in biological systems.

Further research would be necessary to elucidate specific biological effects related to this compound.

Synthesis of 3,6,9,12,15-Pentaoxahexacosan-1-ol typically involves the following methods:

  • Polymerization of Ethylene Oxide: This method involves the ring-opening polymerization of ethylene oxide in the presence of a suitable initiator to form the polyether backbone.
  • Reaction with Terminal Alcohols: The synthesized polyether can be reacted with terminal alcohols or halides to introduce functional groups at the end of the chain.

For example, one synthetic route involves using hexaethylene glycol and alkyl halides under controlled conditions to yield high purity products .

3,6,9,12,15-Pentaoxahexacosan-1-ol finds use in various applications:

  • Surfactants: Used in detergents and cleaning products due to its emulsifying properties.
  • Cosmetics: Incorporated into formulations for skin care products due to its moisturizing effects.
  • Pharmaceuticals: Potential use as a solubilizing agent for poorly soluble drugs.

These applications leverage its unique chemical properties and compatibility with various formulations.

Interaction studies involving 3,6,9,12,15-Pentaoxahexacosan-1-ol focus on its behavior in different environments:

  • Solubility Studies: Investigating how this compound interacts with various solvents can provide insights into its potential uses in formulations.
  • Biocompatibility Tests: Evaluating its effects on cell cultures or biological systems helps determine safety and efficacy for pharmaceutical applications.

Such studies are essential for understanding how this compound behaves under physiological conditions.

Several compounds share structural similarities with 3,6,9,12,15-Pentaoxahexacosan-1-ol. Here are some notable examples:

Compound NameChemical FormulaUnique Features
3,6,9,12,15-Hexaoxanonacosan-1-olC23H46O7C_{23}H_{46}O_{7}Longer carbon chain; higher molecular weight
3,6-Dioxahexadecan-1-olC16H34O4C_{16}H_{34}O_{4}Shorter chain; fewer ether linkages
3-Oxahexadecan-1-olC16H34O3C_{16}H_{34}O_{3}Contains only one ether linkage

Uniqueness

The uniqueness of 3,6,9,12,15-Pentaoxahexacosan-1-ol lies in its specific arrangement of ether linkages and terminal alcohol group which contributes to its distinct physical and chemical properties compared to other similar compounds. Its balance between hydrophilicity and hydrophobicity makes it particularly useful in applications requiring surfactant properties while maintaining stability in various formulations.

This detailed overview highlights the significance of 3,6,9,12,15-Pentaoxahexacosan-1-ol in both synthetic chemistry and practical applications across industries. Further research may uncover additional properties and uses that could enhance its applicability even more.

XLogP3

4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

392.31378912 g/mol

Monoisotopic Mass

392.31378912 g/mol

Heavy Atom Count

27

Dates

Modify: 2024-08-10

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